Home > Products > Screening Compounds P66338 > N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide - 922873-96-9

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Catalog Number: EVT-2862252
CAS Number: 922873-96-9
Molecular Formula: C16H16N4O4
Molecular Weight: 328.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of acyl hydrazides with orthoesters: This method utilizes silica sulfuric acid as a catalyst under solvent-free conditions [].
  • Reaction of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides with ammonium thiocyanate: This reaction is efficiently carried out under microwave irradiation [].
  • Cyclodehydration of N,N'-diacylhydrazines: This method involves the acylation of 1-amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-ones with benzoyl chlorides, followed by reductive ring cleavage and cyclodehydration [].
  • Antimicrobial Activity: Some 1,3,4-oxadiazole derivatives exhibit antimicrobial activity by inhibiting bacterial or fungal enzymes involved in vital cellular processes [, ].
  • Anticonvulsant Activity: Specific 1,3,4-oxadiazole derivatives demonstrate anticonvulsant properties by modulating neurotransmitter systems in the brain [].
Applications
  • Antimicrobial Agents: Numerous studies highlight the potent antimicrobial activity of 1,3,4-oxadiazole derivatives against a wide range of bacteria and fungi [, , ]. These compounds hold promise for developing new antibiotics and antifungal agents to combat drug-resistant infections.
  • Anticonvulsant Agents: Certain 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical studies, suggesting their potential for treating epilepsy and other seizure disorders [].
  • Herbicides: Some 1,3,4-oxadiazole derivatives exhibit herbicidal activity and have been investigated for their potential in controlling undesirable woody plants [].
  • H2-Antagonists: Specific N-heteryl-β-[(2-alkoxyethyl)oxy]/β[[2-(N, N-dialkylamino)ethyl]oxy]acetamides containing 1,3,4-oxadiazole moieties have demonstrated antihistaminic activity [].

1. 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide (47) []

  • Compound Description: This compound is a potent and orally active CCK2 receptor antagonist. It demonstrates nanomolar affinity for recombinant human CCK2 receptors while displaying high selectivity over CCK1 receptors. In vivo studies highlight its effectiveness in inhibiting pentagastrin-stimulated gastric acid secretion in both rats and dogs. []
  • Relevance: This compound, although structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, shares a key structural motif: the 1,3,4-oxadiazole ring. The presence of this common heterocyclic ring suggests potential similarities in their chemical properties and biological activities, making it a relevant point of comparison. []

2. NTosyl-dl-3,4-dehydroprolylglycine, ethyl ester []

  • Compound Description: This compound was identified in the ethanolic extract of Combretum hispidum leaves during a GC-MS analysis. While its specific biological activities are not elaborated upon in the study, its presence within a plant traditionally used for medicinal purposes suggests potential pharmacological relevance. []
  • Relevance: The relevance of this compound stems from its identification alongside N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the Combretum hispidum extract. This co-occurrence hints at potential synergistic effects or shared pathways, warranting further investigation into their individual and combined properties. []

3. 1-n-Butoxy-2,2,3,3tetramethylaziridine []

  • Relevance: Similar to the previous compound, its co-existence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests possible interactions or shared mechanisms of action, prompting further exploration of their individual and combined effects. []

4. 2-Butenoic acid []

  • Compound Description: Another compound identified within the Combretum hispidum leaf extract. It is a common organic acid found in various natural sources. While the study does not delve into its specific activities in this context, its presence adds to the overall understanding of the plant's chemical composition. []
  • Relevance: The shared origin of this compound with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, being present in the same plant extract, suggests the possibility of synergistic interactions or shared biological pathways. Further research is needed to determine their individual and combined effects. []

5. 3-methyl-4-[tetrahydro-3,4-dihydroxy5-[[3-(2-hydroxy-1-methylpropyl)oxiranyl] methyl]-2H-pyran []

  • Relevance: The co-occurrence of this compound with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide within the Combretum hispidum leaf extract hints at potential synergistic relationships or shared mechanisms of action. Further investigations are required to fully comprehend their individual and combined effects. []

6. Cobalt, octacarbonyl(zinc)di-, (2Co-Zn) []

  • Compound Description: This organometallic compound, identified in the Combretum hispidum leaf extract, raises intriguing questions regarding its role in the plant's biology. Its presence suggests potential catalytic activities or involvement in metabolic processes. []
  • Relevance: While structurally unrelated to N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, its co-identification within the same plant extract sparks curiosity about potential interactions or shared pathways. Understanding the biological implications of their co-existence warrants further investigation. []

7. 6''-Dehydroxy-2'',3',3'',4',4'',5,7-hepta-O-methylisoorientin []

  • Compound Description: This compound, found in the Combretum hispidum leaf extract, belongs to the flavonoid family, known for their antioxidant and potential therapeutic properties. []
  • Relevance: Although structurally diverse from N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, its presence in the same plant extract raises questions regarding potential synergistic effects or shared biological targets. Further research is needed to fully understand their individual and combined impacts. []

8. 2-naphthalenol, 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]- []

  • Relevance: This compound's co-occurrence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests the possibility of synergistic interactions or shared mechanisms of action. Further research is needed to determine their individual and combined effects. []

9. L-Proline, N-(1-naphthoyl)-, dodecyl ester []

  • Relevance: Similar to the previous compound, its co-existence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests possible interactions or shared mechanisms of action, prompting further exploration of their individual and combined effects. []

10. 3,6-Dispirocyclohexyl1,2,3,4,5,6,7,8-octahydro-1,8-acridinedione []

  • Relevance: The co-occurrence of this compound with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide within the Combretum hispidum leaf extract hints at potential synergistic relationships or shared mechanisms of action. Further investigations are required to fully comprehend their individual and combined effects. []

11. Sarcosine, N-(2chloroethoxycarbonyl)-, heptadecyl ester []

  • Compound Description: This compound, found in the Combretum hispidum leaf extract, belongs to the family of amino acid derivatives. Its specific biological activity in this context is not discussed, but its identification provides valuable data for understanding the plant's chemical composition. []
  • Relevance: Although structurally different from N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, its presence in the same plant extract raises questions regarding potential synergistic effects or shared biological targets. Further research is needed to fully understand their individual and combined impacts. []

12. Cycloocta[1,2-b:4,3-b':5,6-b'':8,7-b''']tetrakis[1]benzothiophene []

  • Relevance: This compound's co-occurrence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests the possibility of synergistic interactions or shared mechanisms of action. Further research is needed to determine their individual and combined effects. []

13. Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl2-pyrimidinyl)phenyl ester []

  • Relevance: Similar to the previous compound, its co-existence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests possible interactions or shared mechanisms of action, prompting further exploration of their individual and combined effects. []

14. Friedooleanan-1-one, 3,24-dihydroxy-, 9-O-Methyl-4,5-deoxymaytansino []

  • Relevance: The co-occurrence of this compound with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide within the Combretum hispidum leaf extract hints at potential synergistic relationships or shared mechanisms of action. Further investigations are required to fully comprehend their individual and combined effects. []

15. Ditelluride, di-1-naphthalenyl []

  • Compound Description: This organotelluride compound, identified in the Combretum hispidum leaf extract, raises intriguing questions regarding its role in the plant's biology. Its presence suggests potential antioxidant activities or involvement in metabolic processes. []
  • Relevance: While structurally unrelated to N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, its co-identification within the same plant extract sparks curiosity about potential interactions or shared pathways. Understanding the biological implications of their co-existence warrants further investigation. []

16. tert-Butylstibinous acid thioanhydride []

  • Relevance: This compound's co-occurrence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests the possibility of synergistic interactions or shared mechanisms of action. Further research is needed to determine their individual and combined effects. []

17. l-Leucine, N-methyl-n-pentadecafluorocarbonyl-, octadecyl ester []

  • Relevance: Similar to the previous compound, its co-existence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests possible interactions or shared mechanisms of action, prompting further exploration of their individual and combined effects. []

18. 2,5-Dichloro-N-ethyl-N-phenylbenzamide []

  • Relevance: The co-occurrence of this compound with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide within the Combretum hispidum leaf extract hints at potential synergistic relationships or shared mechanisms of action. Further investigations are required to fully comprehend their individual and combined effects. []

19. 2-Thiophenylacetic acid, 2,2,2-trifluoroethyl ester []

  • Compound Description: This thiophene derivative, identified in the Combretum hispidum leaf extract, is notable due to the presence of the thiophene ring, a common pharmacophore in medicinal chemistry. Its specific activity in this plant context is not discussed, but its identification contributes to our understanding of the plant's chemical diversity. []
  • Relevance: While structurally diverse from N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide, its presence in the same plant extract raises questions regarding potential synergistic effects or shared biological targets. Further research is needed to fully understand their individual and combined impacts. []

20. Methyl 8-[5-(methoxycarbonyl)methyl-2-furyl]octanoate []

  • Relevance: This compound's co-occurrence with N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxo azetidin-1-yl)benzamide in the same plant extract suggests the possibility of synergistic interactions or shared mechanisms of action. Further research is needed to determine their individual and combined effects. []

21. 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1) []

  • Compound Description: This compound is part of a series of 1,3,4-oxadiazole derivatives investigated for their anticonvulsant activity. []
  • Relevance: The compound shares the 1,3,4-oxadiazole ring with N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. This structural similarity suggests potential commonalities in their chemical properties and biological activities. []

22. 1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-urea (2) []

  • Compound Description: This compound, belonging to a series of 1,3,4-oxadiazole derivatives, was also evaluated for its anticonvulsant potential. []
  • Relevance: Similar to the previous compound, it shares the 1,3,4-oxadiazole ring with N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. This common structural element suggests potential similarities in their chemical behavior and biological profiles. []

23. N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazinecarboxamide (3) []

  • Compound Description: This compound, part of a series of 1,3,4-oxadiazole derivatives, was investigated for its anticonvulsant properties. []
  • Relevance: Like the previous two compounds, it features the 1,3,4-oxadiazole ring, linking it structurally to N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide and suggesting potential shared characteristics in terms of chemical reactivity and biological activity. []

24. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f) []

  • Compound Description: This series of compounds, encompassing various substitutions at the benzaldehyde moiety, was investigated for anticonvulsant activity. The modifications aimed to explore the impact of different substituents on the biological profile. []
  • Relevance: These compounds, all featuring the 1,3,4-oxadiazole ring, are structurally related to N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. The presence of this shared heterocyclic motif suggests potential similarities in their chemical behavior and biological activity profiles. []

25. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazone (5a-d) []

  • Compound Description: This series, featuring a range of substitutions at the phenylethanone moiety, was evaluated for anticonvulsant activity. The variations aimed to investigate the structure-activity relationships and identify potent derivatives. []
  • Relevance: These compounds, all incorporating the 1,3,4-oxadiazole ring, share a structural connection with N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. This common structural feature suggests potential similarities in their chemical properties and biological activities. []

26. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d) []

  • Compound Description: This series, characterized by diverse substitutions at the phenyl(phenyl)methanone moiety, was synthesized and evaluated for anticonvulsant activity. The structural variations aimed to elucidate the impact of different substituents on the biological profile. []
  • Relevance: These compounds, all containing the 1,3,4-oxadiazole ring, exhibit a structural relationship with N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. This shared structural element suggests potential similarities in their chemical behavior and biological activity profiles. []

27. 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles (7a-u) []

  • Compound Description: This series of triazole-fused benzothiazoles was explored for anticonvulsant activity, demonstrating the potential of these heterocyclic systems in medicinal chemistry. []
  • Relevance: While structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this series highlights the exploration of heterocyclic systems beyond 1,3,4-oxadiazoles for anticonvulsant activity. This comparison provides a broader context for understanding the structural diversity and biological potential within this therapeutic area. []

28. 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (8a-j) []

  • Compound Description: This series of benzotriazole derivatives, featuring a range of substitutions at the acetohydrazide moiety, was synthesized and evaluated for potential anticonvulsant activity. []
  • Relevance: This series, although structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, showcases the investigation of different heterocyclic systems, such as benzotriazoles, for anticonvulsant properties. This comparison emphasizes the structural diversity explored in the search for effective anticonvulsant agents. []

29. 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (9a-n) []

  • Compound Description: This series of triazole-fused thiadiazines represents another class of heterocyclic systems investigated for anticonvulsant activity. []
  • Relevance: While structurally different from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this series highlights the exploration of diverse heterocyclic scaffolds, such as thiadiazines, in the pursuit of anticonvulsant agents. This comparison underscores the importance of exploring varied chemical structures to discover new and effective therapeutics. []

30. 2-Amino-1,3-benzothiazoles (10a-c) []

  • Compound Description: This series of benzothiazole derivatives, with modifications at the 2-amino position, was investigated for anticonvulsant activity. []
  • Relevance: Although structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this series emphasizes the exploration of benzothiazoles as potential anticonvulsant agents. This comparison highlights the diversity of heterocyclic frameworks considered for their therapeutic potential in treating convulsive disorders. []

31. 6-Sulfamido-1,3-benzothiazol-2-yl-thiosemicarbazides (11a-c) []

  • Compound Description: This series of benzothiazole derivatives, characterized by the sulfamido and thiosemicarbazide substituents, was synthesized and evaluated for anticonvulsant activity. []
  • Relevance: While structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this series underscores the exploration of various substituents on the benzothiazole core for anticonvulsant activity. This comparison highlights the importance of systematic structural modifications in medicinal chemistry to optimize biological activity. []

32. N-[(1,3-benzothiazol-2-ylamino)(imino)methyl]-nitro-benzenesulfonamides (12a-b) []

  • Compound Description: This series of benzothiazole derivatives, featuring specific substitutions at the benzene ring, was synthesized and tested for their potential as anticonvulsant agents. []
  • Relevance: While not directly structurally related to N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this series demonstrates the exploration of different substituents and their impact on the anticonvulsant activity of benzothiazole derivatives. This comparison emphasizes the importance of structure-activity relationship studies in drug discovery. []

33. N-Heteryl-β-[(2-alkoxyethyl)oxy]/β[[2-(N,N-dialkylamino)ethyl]oxy]acetamide []

  • Compound Description: This broad class of compounds, encompassing various N-heteryl groups (2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, 5-aryl-1,3,4-oxadiazol-2-yl, and 5-alkyl-1,3,4-thiadiazol-2-yl), was synthesized and evaluated for antihistaminic activity. The study aimed to explore the impact of different heterocyclic moieties and alkoxy/dialkylamino substituents on the H1-antihistaminic potency. []
  • Relevance: Although not directly structurally analogous to N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this class of compounds highlights the use of diverse heterocyclic systems, including 1,3,4-oxadiazoles, in medicinal chemistry. The incorporation of the 1,3,4-oxadiazole ring within this series suggests potential shared pharmacophoric features and warrants further investigation into their potential commonalities in biological activity. []

34. 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,5-dinitroisoindoline-1,3-dione []

  • Compound Description: This compound is a derivative of isoindoline, a heterocyclic compound with diverse pharmacological activities. The specific biological activity of this particular derivative is not explicitly mentioned in the patent, which focuses on the synthesis and potential applications of a series of related compounds. []
  • Relevance: While structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound belongs to a broader class of heterocyclic compounds that have been explored for various pharmaceutical applications. The patent's focus on isoindoline derivatives underscores the importance of exploring diverse heterocyclic scaffolds in drug discovery. []

35. 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,5-diaminoisoindoline-1,3-dione []

  • Compound Description: This compound, another isoindoline derivative, is part of a series of compounds described in the patent. The patent focuses on the synthesis and potential uses of these derivatives, but the specific biological activity of this compound is not detailed. []
  • Relevance: Although structurally different from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound highlights the diversity within the class of isoindoline derivatives explored in the patent. The inclusion of various substituents and functional groups on the isoindoline core emphasizes the importance of systematic structural modifications in drug discovery to explore potential pharmacological applications. []

36. 7-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-pyrrolino[3,4-e]benzimidazole-6,8-dione []

  • Compound Description: This compound, a benzimidazole derivative incorporating an isoindoline moiety, is part of a series of compounds described in the patent. The patent focuses on the synthesis and potential applications of these derivatives, but the specific biological activity of this compound is not detailed. []
  • Relevance: While structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound highlights the exploration of fused heterocyclic systems, combining benzimidazole and isoindoline moieties, in the pursuit of new pharmaceutical agents. This approach underscores the importance of exploring diverse heterocyclic scaffolds and their combinations in drug discovery. []

37. 7-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]hydro-3-pyrrolino[3,4-e]benzimidazole-2,6,8-trione []

  • Compound Description: This compound, a benzimidazole derivative with an isoindoline moiety, is part of a series described in the patent. The specific biological activity of this particular derivative is not explicitly stated, as the patent primarily focuses on the synthesis and potential applications of related compounds. []
  • Relevance: Although structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound belongs to a broader class of heterocyclic compounds explored for potential pharmaceutical use. The patent's focus on these derivatives highlights the significance of exploring various heterocyclic scaffolds and modifications in drug discovery. []

38. 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-pyrrolino[3,4-h]quinoline-1,3-dione []

  • Compound Description: This compound, a quinoline derivative containing an isoindoline moiety, is part of a series described in the patent. The patent emphasizes the synthesis and potential applications of these derivatives, but the specific biological activity of this compound is not elaborated upon. []
  • Relevance: While structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound highlights the exploration of fused heterocyclic systems, combining quinoline and isoindoline moieties, in the search for novel pharmaceutical agents. This approach emphasizes the significance of investigating diverse heterocyclic scaffolds and their combinations to discover new drugs. []

39. 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-pyrrolino[3,4-f]quinoxaline-1,3-dione []

  • Compound Description: This compound, a quinoxaline derivative containing an isoindoline moiety, is part of a broader class of heterocyclic compounds described in the patent. The patent focuses on the synthesis and potential pharmaceutical applications of these derivatives, but the specific biological activity of this compound is not explicitly stated. []
  • Relevance: Although structurally distinct from N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, this compound underscores the importance of exploring diverse heterocyclic scaffolds and their combinations in drug discovery. The patent's focus on these derivatives highlights the potential of such compounds for various therapeutic applications. []

40. 2-Chloro-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindolin-4-yl}acetamide []

Properties

CAS Number

922873-96-9

Product Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Molecular Formula

C16H16N4O4

Molecular Weight

328.328

InChI

InChI=1S/C16H16N4O4/c1-9-3-4-11(7-10(9)2)15-18-19-16(24-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21)

InChI Key

QRODXHDYJOVYEH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.